molecular formula C16H19ClN4O2 B11000939 1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide

Cat. No.: B11000939
M. Wt: 334.80 g/mol
InChI Key: AFSMMMFFBHIZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide is a complex organic compound that features a chloropyridazine ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Ring: The chloropyridazine ring can be synthesized by reacting 3-chloropyridazine with appropriate reagents under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized separately through cyclization reactions involving suitable precursors.

    Coupling of the Furan Ring: The furan ring is introduced through a coupling reaction with the piperidine ring.

    Final Coupling and Amide Formation: The final step involves coupling the chloropyridazine ring with the furan-piperidine intermediate and forming the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    1-(6-chloropyridazin-3-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(2-(furan-2-yl)ethyl)piperidine-3-carboxamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(furan-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H19ClN4O2/c17-14-5-6-15(20-19-14)21-9-1-3-12(11-21)16(22)18-8-7-13-4-2-10-23-13/h2,4-6,10,12H,1,3,7-9,11H2,(H,18,22)

InChI Key

AFSMMMFFBHIZLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.